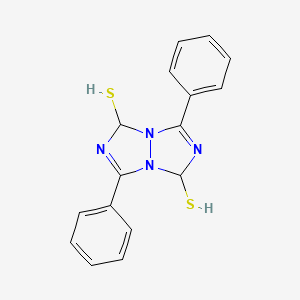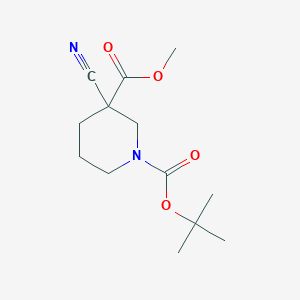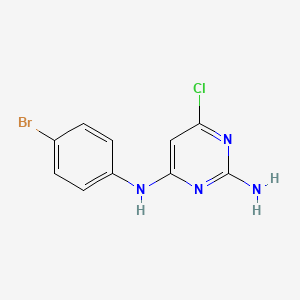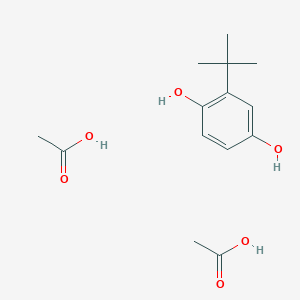![molecular formula C15H23Cl2N2O2P B14001205 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine CAS No. 18228-81-4](/img/structure/B14001205.png)
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl and phenylmethoxy groups attached to a phosphoryl-substituted ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphoryl intermediate: This could involve the reaction of a suitable phosphorylating agent with a precursor molecule.
Introduction of the chloroethyl group: This step might involve the use of chloroethylamine or a similar reagent under controlled conditions.
Attachment of the phenylmethoxy group: This could be achieved through nucleophilic substitution reactions, often using phenylmethanol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to modify the functional groups.
Reduction: Reducing agents could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoryl oxides, while substitution reactions could introduce new alkyl or aryl groups.
科学的研究の応用
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine analogs: Compounds with similar structures but different substituents.
Phosphoryl-substituted ethanamines: Compounds with variations in the phosphoryl group or the ethanamine backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
特性
CAS番号 |
18228-81-4 |
|---|---|
分子式 |
C15H23Cl2N2O2P |
分子量 |
365.2 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C15H23Cl2N2O2P/c16-8-12-19(13-9-17)22(20,18-10-4-5-11-18)21-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChIキー |
UHMLJABDFBVUCX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)






![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)

![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)
